![molecular formula C17H19N3O5 B022211 N-甲基-2-(4-硝基苯氧基)-N-[2-(4-硝基苯基)乙基]乙胺 CAS No. 115287-37-1](/img/structure/B22211.png)
N-甲基-2-(4-硝基苯氧基)-N-[2-(4-硝基苯基)乙基]乙胺
描述
This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and distinct chemical structures that enable them to participate in a variety of chemical reactions. These characteristics are explored to understand their physical and chemical properties further.
Synthesis Analysis
The synthesis of similar compounds, such as 2-(p-nitrophenoxy)ethylamines, involves reactions of 2-aminoethanols with p-chloronitrobenzene and base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides in aqueous acetone or methylene chloride containing 18-crown-6-complexed potassium hydroxide (Knipe, Sridhar, & Lound-Keast, 1977). Another approach includes the desulphonative Smiles′ rearrangement to prevent the formation of N-alkyl- or N-aryl-2-(p-nitroanilino)ethanols, showcasing the versatility in synthetic routes (Knipe, Sridhar, & Loughran, 1976).
Molecular Structure Analysis
The molecular structure of compounds like "N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine" can be characterized by their nitro and ethylamine functional groups, which play a significant role in their reactivity and physical properties. The structure of related compounds has been elucidated through X-ray crystallography, revealing the orientations of ethyl groups and the dihedral angles between benzene rings, which affect their chemical behavior (Ding, Chen, & Liu, 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including the Smiles rearrangement, which is a pivotal step in their synthesis. The reactivity is influenced by the presence of nitro groups and the molecular configuration. The formation of ethylene from N-nitrosoethylamines through a cytochrome P-450- and NADPH-dependent process is an example of their chemical behavior (Ding & Coon, 1988).
科学研究应用
标记化合物合成:N-甲基-2-(4-硝基苯氧基)-N-[2-(4-硝基苯基)乙基]乙胺衍生物已被用于制备用于研究目的的同位素富集化合物。这包括合成富含氧-18、氮-15和碳-14等同位素的盐酸盐和乙胺衍生物,这些同位素在各种科学研究中很有用(Yilmaz & Shine, 1988)。
聚合引发剂:该化合物已被评估为亚硝基介导的聚合物化学中的引发剂,特别是在控制甲基丙烯酸甲酯聚合中。其结构使其有潜力控制聚合过程,有助于新材料的开发(Greene & Grubbs, 2010)。
化学合成和重排:该化合物及其衍生物已成为化学合成研究的课题,特别是在通过各种反应和重排制备2-(对硝基苯氧基)乙胺。这包括N-(2-羟乙基)-对硝基苯磺酰胺的Smiles重排和N-烷基或N-芳基衍生物的合成(Knipe, Sridhar, & Lound-Keast, 1977)。
金属配合物合成:还进行了使用N-甲基-2-(4-硝基苯氧基)-N-[2-(4-硝基苯基)乙基]乙胺衍生物形成金属配合物的研究。这些配合物被研究其结构性质和潜在的催化活性(Singh, Banerjee, & Rajak, 2010)。
分析化学:该化合物已被用于研究新型致幻物质,特别是在法医和毒理分析中鉴定代谢物和化学衍生物。这包括在生物系统中研究其代谢物和鉴定新型致幻化合物(Poklis et al., 2015)。
环境化学:它在环境化学中有应用,特别是在研究氧化反应和有机污染物的降解方面。这对于理解和减轻环境污染具有重要意义(Pignatello & Sun, 1995)。
属性
IUPAC Name |
N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVRCLAXLOSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562557 | |
| Record name | N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | |
CAS RN |
115287-37-1 | |
| Record name | N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115287-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

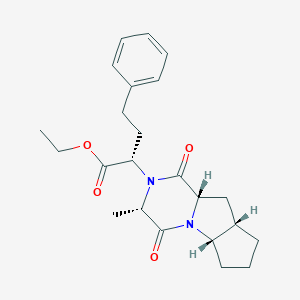
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
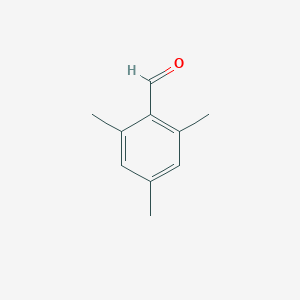
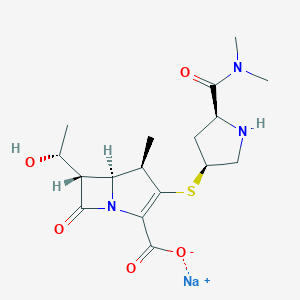


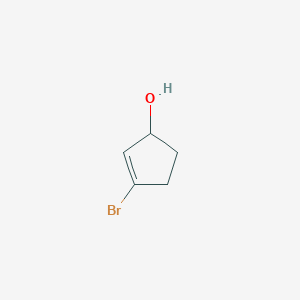


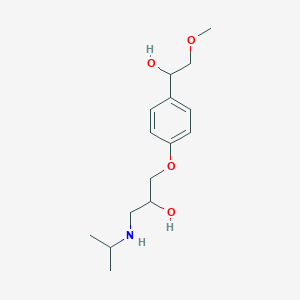
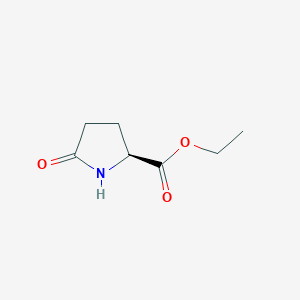
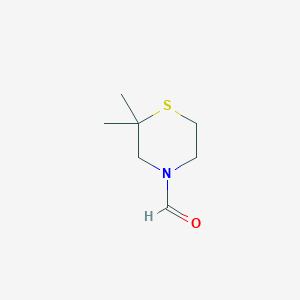
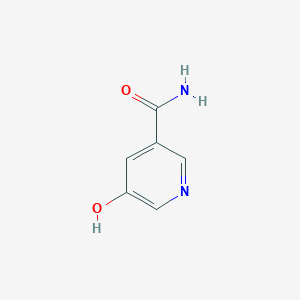
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)